1-(3-Chloropropyl)-2-ethoxy-6-(trifluoromethylthio)benzene

Description

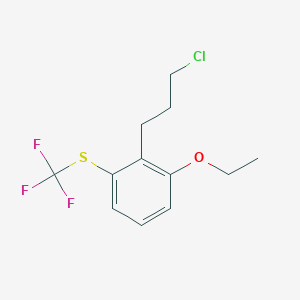

1-(3-Chloropropyl)-2-ethoxy-6-(trifluoromethylthio)benzene is a substituted benzene derivative featuring three distinct functional groups:

- Trifluoromethylthio (-SCF₃) at position 6: A highly electronegative and lipophilic group known to enhance metabolic stability and membrane permeability in pharmaceuticals .

- Ethoxy (-OCH₂CH₃) at position 2: An electron-donating alkoxy group that influences the electronic environment of the aromatic ring.

- 3-Chloropropyl (-CH₂CH₂CH₂Cl) at position 1: A halogenated alkyl chain that can act as a leaving group or participate in nucleophilic substitution reactions.

This compound is likely synthesized via reactions involving 3-chloropropyl-containing intermediates, as evidenced by methodologies in analogous syntheses using morpholine, imidazole, or triazole derivatives .

Properties

Molecular Formula |

C12H14ClF3OS |

|---|---|

Molecular Weight |

298.75 g/mol |

IUPAC Name |

2-(3-chloropropyl)-1-ethoxy-3-(trifluoromethylsulfanyl)benzene |

InChI |

InChI=1S/C12H14ClF3OS/c1-2-17-10-6-3-7-11(18-12(14,15)16)9(10)5-4-8-13/h3,6-7H,2,4-5,8H2,1H3 |

InChI Key |

QQBJKTOCFBTPMQ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C(=CC=C1)SC(F)(F)F)CCCCl |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Key Properties of 1-(3-Chloropropyl)-2-ethoxy-6-(trifluoromethylthio)benzene and Analogs

*logP values estimated via computational tools (e.g., ChemAxon).

Trifluoromethylthio (-SCF₃) vs. Methylthio (-SCH₃)

The -SCF₃ group significantly increases lipophilicity (logP ~3.8 vs. Its strong electron-withdrawing nature also deactivates the benzene ring toward electrophilic substitution, a critical distinction in further functionalization .

Ethoxy (-OCH₂CH₃) vs. Methoxy (-OCH₃)

The ethoxy group’s longer alkyl chain marginally increases logP (~3.8 vs. ~3.5) compared to methoxy. However, its steric bulk may slow metabolic degradation (e.g., cytochrome P450-mediated O-dealkylation), improving pharmacokinetics .

3-Chloropropyl vs. 3-Bromopropyl

The bromine atom in the propyl chain enhances leaving-group ability in nucleophilic substitutions due to its lower bond dissociation energy (C-Br vs. C-Cl). This makes bromopropyl derivatives more reactive in alkylation reactions, albeit at a higher molecular weight (~345.1 vs. ~300.7) .

Benzene Core vs. Heterocyclic Systems

Replacing the benzene ring with a morpholine heterocycle (as in 4-(3-chloropropyl)morpholine) drastically reduces logP (~1.2 vs. ~3.8) and increases polarity, favoring aqueous solubility but limiting blood-brain barrier penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.